N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as H-151, is STING (Stimulator of Interferon Genes) . STING is a key sensor of cytosolic nucleic acids and a transmembrane protein found in the endoplasmic reticulum . Upon activation, it functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm .
Mode of Action
H-151 exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling . In models of autoinflammatory disease, H-151 blocks STING-induced expression of pro-inflammatory cytokines and reduces inflammation .
Biochemical Pathways
The biochemical pathways affected by H-151 involve the STING signaling pathway . The compound inhibits STING activation, which in turn blocks the production of pro-inflammatory cytokines . This leads to a reduction in inflammation, particularly in models of autoinflammatory disease .
Pharmacokinetics
It is also known that a broad range of monooxygenases is involved in the initial metabolic steps .
Result of Action
The result of H-151’s action is the inhibition of the STING signaling pathway . This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation . H-151 has been shown to be effective in both human and murine STING, in vitro and in vivo (mouse models) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or peracids.
Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
- Reduction
Oxidation: Quinone derivatives.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGLAVPDLFGGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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